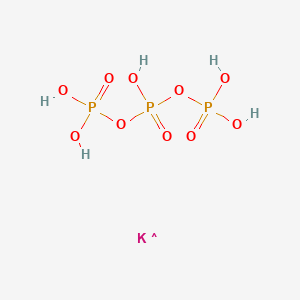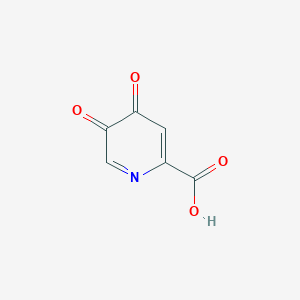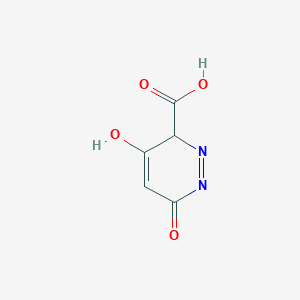
5-Bromo-7-chloroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-7-chloroquinoxaline-2,3-dione is a heterocyclic organic compound that belongs to the quinoxaline family. It is known for its unique structure, which includes both bromine and chlorine atoms attached to the quinoxaline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloroquinoxaline-2,3-dione typically involves the reaction of appropriate quinoxaline derivatives with brominating and chlorinating agents. One common method includes the bromination of 7-chloroquinoxaline-2,3-dione using bromine or N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimization for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-7-chloroquinoxaline-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminoquinoxaline derivatives, while oxidation may produce quinoxaline-2,3-dione derivatives with additional functional groups.
Wissenschaftliche Forschungsanwendungen
5-Bromo-7-chloroquinoxaline-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a d-amino acid oxidase (DAAO) inhibitor, which has implications in treating neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, contributing to the understanding of various biological pathways.
Wirkmechanismus
The mechanism of action of 5-Bromo-7-chloroquinoxaline-2,3-dione involves its interaction with molecular targets such as d-amino acid oxidase (DAAO). The compound inhibits DAAO by binding to its active site, preventing the enzyme from catalyzing the oxidation of d-amino acids. This inhibition can modulate neurotransmitter levels and has potential therapeutic applications in neurological disorders .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoxaline-2,3-dione: A parent compound with similar inhibitory activity against DAAO.
5-Bromoquinoxaline-2,3-dione: Lacks the chlorine atom but shares similar chemical properties.
7-Chloroquinoxaline-2,3-dione: Lacks the bromine atom but has comparable reactivity.
Uniqueness
5-Bromo-7-chloroquinoxaline-2,3-dione is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and binding affinity to molecular targets. This dual substitution pattern can enhance its inhibitory potency and selectivity compared to similar compounds .
Eigenschaften
Molekularformel |
C8H2BrClN2O2 |
|---|---|
Molekulargewicht |
273.47 g/mol |
IUPAC-Name |
5-bromo-7-chloroquinoxaline-2,3-dione |
InChI |
InChI=1S/C8H2BrClN2O2/c9-4-1-3(10)2-5-6(4)12-8(14)7(13)11-5/h1-2H |
InChI-Schlüssel |
MOTFGGKHNIHYLL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C2=NC(=O)C(=O)N=C21)Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1,7-dimethyl-6,7,8,9a,10,10a-hexahydro-4aH-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B12344351.png)









![5-chloro-N-{2-[4-(5-chloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethyl}-2-methoxybenzene-1-sulfonamide](/img/structure/B12344398.png)
![[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate](/img/structure/B12344404.png)
